molecular formula C7H7BBrO B14509812 (Bromomethoxy)(phenyl)boranyl CAS No. 63683-55-6

(Bromomethoxy)(phenyl)boranyl

Cat. No.: B14509812
CAS No.: 63683-55-6
M. Wt: 197.85 g/mol
InChI Key: XJZGQFIEQZOCED-UHFFFAOYSA-N
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Description

(Bromomethoxy)(phenyl)boranyl is an organoboron compound that features a boron atom bonded to a bromomethoxy group and a phenyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The unique properties of boron, such as its ability to form stable covalent bonds with carbon and other elements, make these compounds valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethoxy)(phenyl)boranyl typically involves the reaction of phenylboronic acid with bromomethanol under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Bromomethoxy)(phenyl)boranyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Bromomethoxy)(phenyl)boranyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromomethoxy)(phenyl)boranyl involves its ability to form stable covalent bonds with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds. The bromomethoxy group can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the bromomethoxy group.

    (Methoxy)(phenyl)boranyl: Similar but with a methoxy group instead of a bromomethoxy group.

    (Bromo)(phenyl)boranyl: Similar but lacks the methoxy group.

Uniqueness

(Bromomethoxy)(phenyl)boranyl is unique due to the presence of both a bromine atom and a methoxy group, which provides a combination of reactivity and stability not found in the other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications.

Properties

CAS No.

63683-55-6

Molecular Formula

C7H7BBrO

Molecular Weight

197.85 g/mol

InChI

InChI=1S/C7H7BBrO/c9-6-10-8-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XJZGQFIEQZOCED-UHFFFAOYSA-N

Canonical SMILES

[B](C1=CC=CC=C1)OCBr

Origin of Product

United States

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